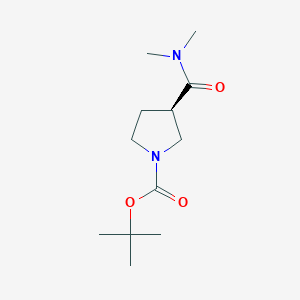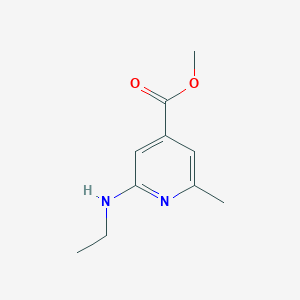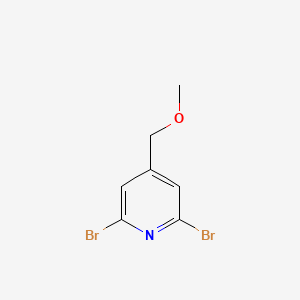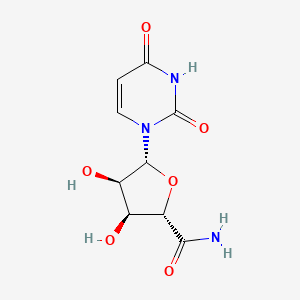![molecular formula C16H15N3O B13939167 n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine: is a chemical compound with the molecular formula C16H15N3O and a molecular weight of 265.31 g/mol This compound is characterized by the presence of a benzoxazole ring substituted with a 4-methylphenyl group and an acetamidine moiety
Preparation Methods
The synthesis of n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative.
Substitution with 4-Methylphenyl Group:
Introduction of Acetamidine Moiety: The final step involves the reaction of the benzoxazole derivative with an acetamidine precursor under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine can be compared with other similar compounds, such as:
- n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamide
- n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetonitrile
- n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetohydrazide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and potential applications
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N'-[2-(4-methylphenyl)-1,3-benzoxazol-6-yl]ethanimidamide |
InChI |
InChI=1S/C16H15N3O/c1-10-3-5-12(6-4-10)16-19-14-8-7-13(18-11(2)17)9-15(14)20-16/h3-9H,1-2H3,(H2,17,18) |
InChI Key |
CDQUYIKKIPMDSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)


![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)






